molecular formula C11H18N4O3 B12765293 Pimonidazole, (R)- CAS No. 197861-11-3

Pimonidazole, (R)-

Cat. No.: B12765293
CAS No.: 197861-11-3
M. Wt: 254.29 g/mol
InChI Key: WVWOOAYQYLJEFD-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pimonidazole can be synthesized through a series of chemical reactions involving the nitration of imidazole derivatives. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Pimonidazole involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

Pimonidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of Pimonidazole are covalent adducts with cellular macromolecules, which can be detected using immunohistochemistry .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pimonidazole is unique due to its high specificity and sensitivity in detecting hypoxic regions. Its ability to form stable covalent bonds with macromolecules under hypoxic conditions makes it a valuable tool in hypoxia research .

Properties

CAS No.

197861-11-3

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

(2R)-1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2/t10-/m1/s1

InChI Key

WVWOOAYQYLJEFD-SNVBAGLBSA-N

Isomeric SMILES

C1CCN(CC1)C[C@H](CN2C=CN=C2[N+](=O)[O-])O

Canonical SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O

Origin of Product

United States

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